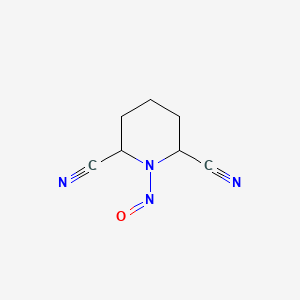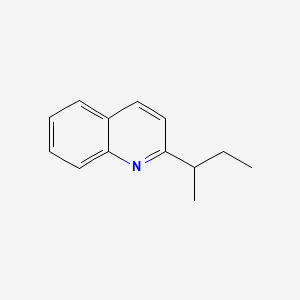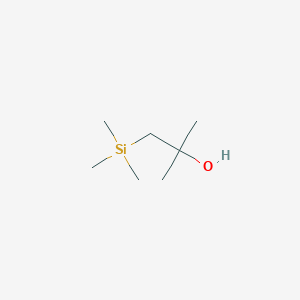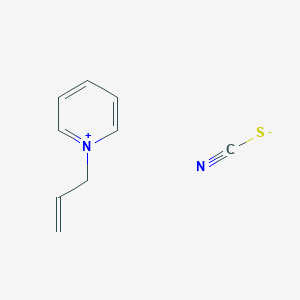![molecular formula C13H21NO2 B14716523 3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol) CAS No. 20915-19-9](/img/structure/B14716523.png)
3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Di(3-hydroxypropyl)-p-toluidine is an organic compound with the molecular formula C13H21NO2 It is characterized by the presence of a p-toluidine core substituted with two 3-hydroxypropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di(3-hydroxypropyl)-p-toluidine typically involves the reaction of p-toluidine with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of p-toluidine attacks the electrophilic carbon of 3-chloropropanol, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of N,N-Di(3-hydroxypropyl)-p-toluidine can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
N,N-Di(3-hydroxypropyl)-p-toluidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are aldehydes or ketones.
Reduction: The major products are secondary amines.
Substitution: The major products are halogenated or esterified derivatives.
科学研究应用
N,N-Di(3-hydroxypropyl)-p-toluidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of N,N-Di(3-hydroxypropyl)-p-toluidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
- N,N-Di(3-hydroxypropyl)-m-toluidine
- N,N-Di(3-hydroxypropyl)-o-toluidine
Comparison
N,N-Di(3-hydroxypropyl)-p-toluidine is unique due to its specific substitution pattern on the p-toluidine core. This structural difference can lead to variations in chemical reactivity, biological activity, and physical properties compared to its meta- and ortho-substituted analogs. For example, the para-substitution may result in different steric and electronic effects, influencing the compound’s interaction with molecular targets and its overall stability.
属性
CAS 编号 |
20915-19-9 |
|---|---|
分子式 |
C13H21NO2 |
分子量 |
223.31 g/mol |
IUPAC 名称 |
3-[N-(3-hydroxypropyl)-4-methylanilino]propan-1-ol |
InChI |
InChI=1S/C13H21NO2/c1-12-4-6-13(7-5-12)14(8-2-10-15)9-3-11-16/h4-7,15-16H,2-3,8-11H2,1H3 |
InChI 键 |
BXUFDSCAFKFQHK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(CCCO)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)


![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)

![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)







